H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH
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Overview
Description
The compound “H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH” is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is composed of a sequence of amino acids, including arginine, proline, hydroxyproline, glycine, and others, with specific stereochemistry and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, improving efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions to introduce functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for introducing modifications.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction yields free thiol groups.
Scientific Research Applications
Peptides like “H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for designing novel materials and catalysts.
Biology: Serve as probes for studying protein-protein interactions and cellular processes.
Medicine: Investigated for therapeutic potential in treating diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity, block receptor binding, or alter ion channel function.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Arg-Pro-Hyp-Gly-D-2Thi-Ser-D-Tic-Oic(3axi,7axi)-Arg-OH: can be compared to other synthetic peptides with similar sequences and modifications.
Peptides with Arginine Residues: Known for their ability to penetrate cell membranes and deliver therapeutic agents.
Peptides with Hydroxyproline: Often found in collagen and used in tissue engineering applications.
Properties
Molecular Formula |
C59H89N19O13S |
---|---|
Molecular Weight |
1304.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(3R)-2-[(2S)-2-[[(2R)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33?,35-,37+,38+,39+,40-,41+,42?,43+,44+,45+,46-/m1/s1 |
InChI Key |
QURWXBZNHXJZBE-JNFYKTHFSA-N |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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